

Technical Procurement Guide: N-(2-formyl-4-methylphenyl)acetamide

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Compound of Interest

Compound Name: *N-(2-formyl-4-methylphenyl)acetamide*

Cat. No.: B13178985

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Part 1: Executive Summary & Strategic Directive

N-(2-formyl-4-methylphenyl)acetamide (CAS 53165-17-6), also known as 2-acetamido-5-methylbenzaldehyde, is a specialized intermediate used primarily in the synthesis of nitrogen-containing heterocycles (indoles, quinolines) for pharmaceutical applications.

Current Market Status: Unlike common reagents, this compound is not a standard catalog item for major global distributors (e.g., Sigma-Aldrich, Thermo Fisher). While listed by chemical aggregators, direct procurement often carries significant risks regarding lead time (4-8 weeks) and batch-to-batch consistency.

Core Recommendation: For research and early-stage development, the optimal strategy is a "Buy Precursor, Make Target" approach. The metabolic precursor, 2-Amino-5-methylbenzaldehyde (CAS 109467-00-7), is readily available, stable, and cost-effective. In-house acetylation of this precursor offers higher purity assurance and faster turnaround than custom sourcing the final aldehyde.

Part 2: Chemical Profile & Critical Quality Attributes (CQA)

Before sourcing, verify the chemical identity to avoid confusion with structural isomers (e.g., N-(4-formylphenyl)acetamide).

Attribute	Specification
Chemical Name	N-(2-formyl-4-methylphenyl)acetamide
Synonyms	2-acetamido-5-methylbenzaldehyde; 5-Methyl-2-acetylamino-benzaldehyde
CAS Number	53165-17-6
Molecular Formula	C ₁₀ H ₁₁ NO ₂
Molecular Weight	177.20 g/mol
Key Functional Groups	Aldehyde (C-2), Acetamide (N-1), Methyl (C-4)
Stability Concern	Aldehyde group is prone to oxidation (to carboxylic acid) upon prolonged storage.
Solubility	Soluble in DMSO, DMF, Chloroform, Dichloromethane.

Part 3: Global Supplier Landscape & Pricing Analysis

Direct Sourcing (The Target: CAS 53165-17-6)

- Availability: Low. Primarily listed by aggregators (e.g., MolPort, Ambeed) sourcing from Asian contract manufacturers.
- Risk Profile: High. "In-stock" status often reflects virtual inventory.
- Estimated Price: Custom synthesis rates apply.
 - 100 mg: \$300 - \$500 (Lead time: 3-5 weeks)

- 1 g: \$800 - \$1,200 (Lead time: 4-6 weeks)

Precursor Sourcing (The Strategy: CAS 109467-00-7)

- Compound: 2-Amino-5-methylbenzaldehyde.[1]
- Availability: High. Stocked by major catalog suppliers.
- Suppliers: Sigma-Aldrich, BLD Pharm, Combi-Blocks, Enamine.
- Price Benchmarks (2025/2026 Data):

Supplier Tier	Pack Size	Estimated Price (USD)	Availability
Tier 1 (Global)	100 mg	\$150 - \$220	Immediate
Tier 1 (Global)	1 g	\$600 - \$850	1-2 Weeks
Tier 2 (Bulk/CRO)	1 g	\$100 - \$250	2-3 Weeks
Tier 2 (Bulk/CRO)	10 g	\$600 - \$900	2-4 Weeks

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Procurement Insight: Purchasing 1g of the precursor (CAS 109467-00-7) and acetylating it in-house yields ~1.3g of the target for roughly 20% of the cost of buying the target directly.

Part 4: Technical Workflow (Synthesis & QC)

Since direct sourcing is inefficient, the following protocol validates the "Make" strategy. This is a standard N-acylation using acetic anhydride.[2]

Synthesis Protocol

Reaction: 2-Amino-5-methylbenzaldehyde + Acetic Anhydride

N-(2-formyl-4-methylphenyl)acetamide

- Setup: Dissolve 2-Amino-5-methylbenzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/mmol).
- Addition: Add Triethylamine (1.2 eq) followed by dropwise addition of Acetic Anhydride (1.1 eq) at 0°C under nitrogen atmosphere.
- Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
- Workup: Quench with saturated NaHCO₃ solution. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
- Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash column chromatography.

Quality Control (QC) Verification

To validate the synthesized or purchased material, look for these specific signals:

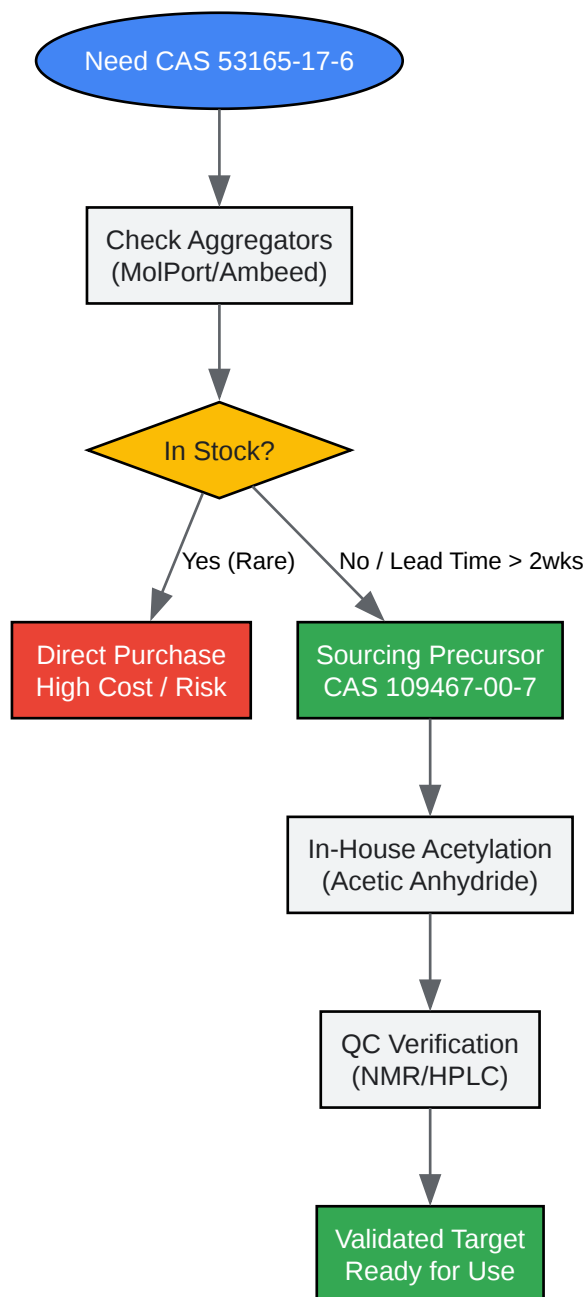
- ¹H NMR (CDCl₃, 400 MHz):
 - Aldehyde (-CHO): Singlet at
~9.8 - 9.9 ppm.
 - Amide (-NH): Broad singlet at
~10.0 - 11.0 ppm (downfield due to H-bonding with aldehyde oxygen).
 - Methyl (-CH₃): Singlet at
~2.3 - 2.4 ppm.
 - Acetyl (-COCH₃): Singlet at
~2.2 ppm.
- HPLC Purity: Target >95% (254 nm).

- Mass Spec (ESI): $[M+H]^+ = 178.2$.

Part 5: Decision Logic & Visualization

Procurement Strategy Diagram

The following decision tree illustrates the logic for sourcing based on timeline and budget.

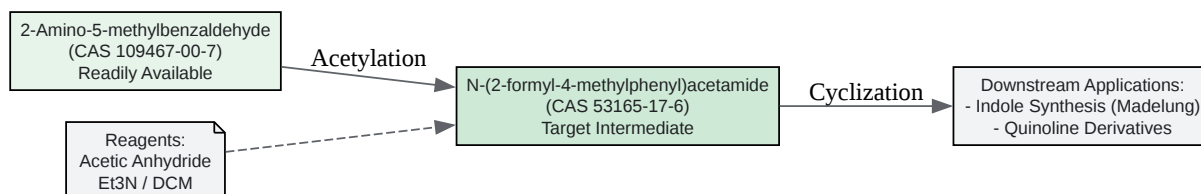


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Caption: Procurement logic flow favoring the precursor route for reliability and cost control.

Synthesis Pathway Diagram

Visualizing the chemical transformation and atom economy.



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Caption: Chemical synthesis pathway from the commercially available precursor to the target.

References

- Molaid Chemicals. (2024). Chemical Profile: **N-(2-formyl-4-methylphenyl)acetamide** (CAS 53165-17-6).[3] Retrieved from [[Link](#)]

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Sources

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